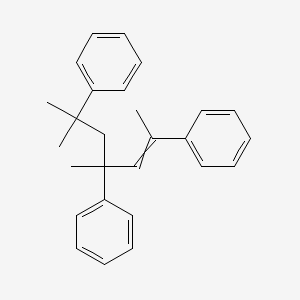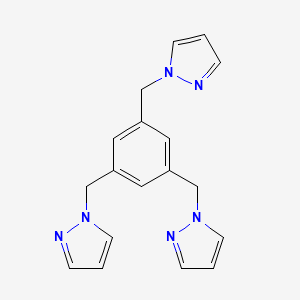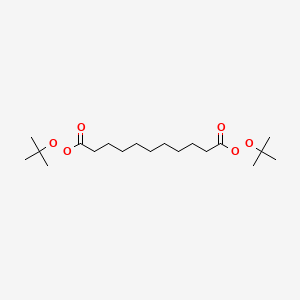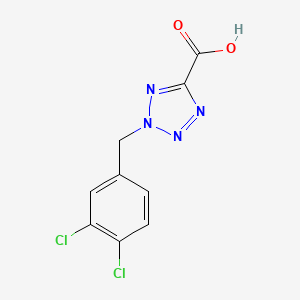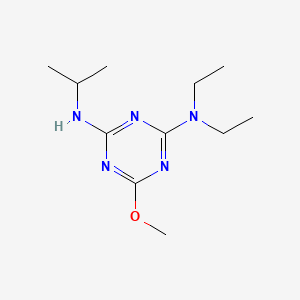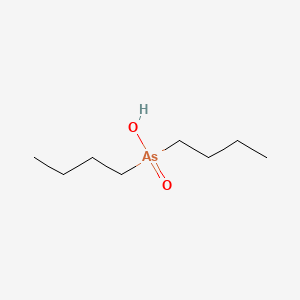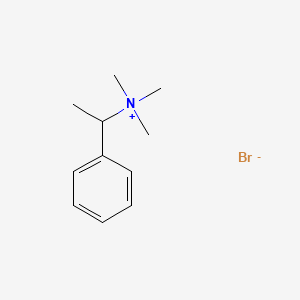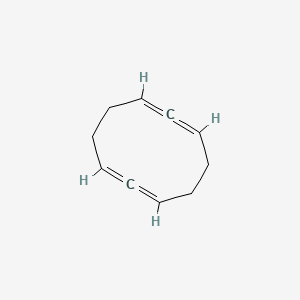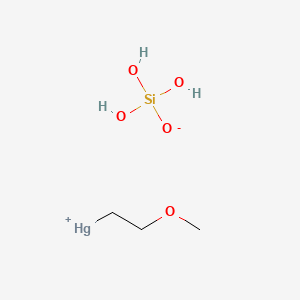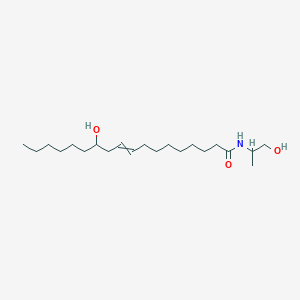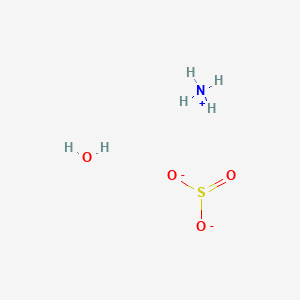
Azanium;sulfite;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;sulfite;hydrate is a chemical compound that consists of azanium (NH₄⁺), sulfite (SO₃²⁻), and water molecules. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanium;sulfite;hydrate can be synthesized through the reaction of ammonium hydroxide (NH₄OH) with sulfur dioxide (SO₂) in an aqueous solution. The reaction proceeds as follows:
NH4OH+SO2→NH4HSO3
Further reaction with additional ammonium hydroxide leads to the formation of this compound:
NH4HSO3+NH4OH→(NH4)2SO3⋅H2O
Industrial Production Methods
In industrial settings, this compound is produced by passing sulfur dioxide gas through an aqueous solution of ammonium hydroxide. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Azanium;sulfite;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to ammonium sulfate (NH₄)₂SO₄ in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂).
Reduction: It can be reduced to ammonium thiosulfate (NH₄)₂S₂O₃ in the presence of reducing agents like sodium thiosulfate (Na₂S₂O₃).
Substitution: It can undergo substitution reactions with halogens to form halogenated sulfites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium thiosulfate (Na₂S₂O₃) under alkaline conditions.
Substitution: Halogens such as chlorine (Cl₂) or bromine (Br₂) in aqueous solution.
Major Products Formed
Oxidation: Ammonium sulfate (NH₄)₂SO₄
Reduction: Ammonium thiosulfate (NH₄)₂S₂O₃
Substitution: Halogenated sulfites such as ammonium chlorosulfite (NH₄SO₃Cl)
Scientific Research Applications
Azanium;sulfite;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and a source of sulfite ions in various chemical reactions.
Biology: It is used in biochemical assays to study enzyme activities and metabolic pathways involving sulfur compounds.
Medicine: It is investigated for its potential use in pharmaceuticals as a stabilizing agent for certain drugs.
Industry: It is used in the paper and pulp industry as a bleaching agent and in water treatment processes to remove heavy metals.
Mechanism of Action
The mechanism of action of azanium;sulfite;hydrate involves its ability to donate sulfite ions (SO₃²⁻) in aqueous solutions. These sulfite ions can interact with various molecular targets, including enzymes and metal ions, leading to the formation of stable complexes. The compound can also act as a reducing agent, donating electrons to oxidized species and thereby reducing them.
Comparison with Similar Compounds
Similar Compounds
- Ammonium sulfate (NH₄)₂SO₄
- Ammonium thiosulfate (NH₄)₂S₂O₃
- Ammonium bisulfite (NH₄HSO₃)
- Ammonium persulfate (NH₄)₂S₂O₈
Uniqueness
Azanium;sulfite;hydrate is unique due to its ability to act as both a reducing agent and a source of sulfite ions. This dual functionality makes it valuable in various chemical and industrial processes. Additionally, its hydrate form provides stability and ease of handling compared to other similar compounds.
Properties
Molecular Formula |
H6NO4S- |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
azanium;sulfite;hydrate |
InChI |
InChI=1S/H3N.H2O3S.H2O/c;1-4(2)3;/h1H3;(H2,1,2,3);1H2/p-1 |
InChI Key |
OXOZWDCLXMONSV-UHFFFAOYSA-M |
Canonical SMILES |
[NH4+].O.[O-]S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)
